4-Fluoro-3-methylbutanoic acid
Overview
Description
4-Fluoro-3-methylbutanoic acid is an organic compound with the molecular formula C5H9FO2. It is a derivative of butanoic acid, where a fluorine atom is substituted at the fourth position and a methyl group at the third position.
Scientific Research Applications
4-Fluoro-3-methylbutanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme kinetics and metabolic pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-4-methylphenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylbutanoic acid can be achieved through several methods. One common approach involves the fluorination of 3-methylbutanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, fluorination, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-methylbutanone.
Reduction: Formation of 4-fluoro-3-methylbutanol.
Substitution: Formation of compounds like 4-hydroxy-3-methylbutanoic acid.
Mechanism of Action
The mechanism by which 4-Fluoro-3-methylbutanoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. It may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions .
Comparison with Similar Compounds
- 3-Fluoro-3-methylbutanoic acid
- 4-Fluoro-2-methylbutanoic acid
- 4-Fluoro-3-ethylbutanoic acid
Comparison: 4-Fluoro-3-methylbutanoic acid is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
4-fluoro-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c1-4(3-6)2-5(7)8/h4H,2-3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADMTAKPNCQPNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901298605 | |
Record name | Butanoic acid, 4-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314903-64-4 | |
Record name | Butanoic acid, 4-fluoro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1314903-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 4-fluoro-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901298605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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